molecular formula C15H11BrN4S B4881010 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-BROMO-1H-1,3-BENZODIAZOLE

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-BROMO-1H-1,3-BENZODIAZOLE

Cat. No.: B4881010
M. Wt: 359.2 g/mol
InChI Key: FTGCCEQFLCQIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-BROMO-1H-1,3-BENZODIAZOLE is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-BROMO-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Sulfanyl Group: This step involves the reaction of the benzimidazole derivative with a thiol or disulfide compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated benzimidazole derivatives.

    Substitution: Amino or thiol-substituted benzimidazole derivatives.

Scientific Research Applications

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-BROMO-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antimicrobial activities.

    Biological Studies: The compound can be used to study enzyme inhibition, protein binding, and other biochemical interactions.

    Material Science: It can be employed in the development of new materials with specific electronic or optical properties.

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]DISULFANYL}METHYL-1H-1,3-BENZODIAZOLE
  • 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}ACETIC ACID
  • 1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}CARBONITRILE

Uniqueness

The presence of the bromine atom and the sulfanyl group in 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-BROMO-1H-1,3-BENZODIAZOLE makes it unique compared to other benzimidazole derivatives

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4S/c16-9-5-6-12-13(7-9)20-15(19-12)21-8-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGCCEQFLCQIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(N3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.